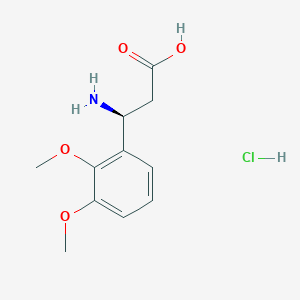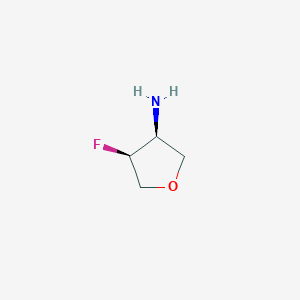
4-(Difluoromethyl)-2-fluoro-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-fluoro-5-methylpyridine is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics such as increased metabolic stability, lipophilicity, and the ability to act as a hydrogen bond donor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoro-5-methylpyridine typically involves difluoromethylation reactions. One common method includes the use of difluorocarbene reagents, which can be generated in situ from precursors like TMS-CF2H (trimethylsilyl difluoromethyl) under basic conditions . The reaction is often carried out in solvents such as acetonitrile (MeCN) with bases like potassium hydroxide (KOH) to facilitate the difluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-2-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halides, amines, and organometallic compounds are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2-fluoro-5-methylpyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2-fluoro-5-methylpyridine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its ability to form stable complexes with proteins and other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethyl)imidazoles: These compounds also contain difluoromethyl groups and exhibit similar properties such as increased metabolic stability and hydrogen bond donor ability.
Trifluoromethylpyridines: These compounds have an additional fluorine atom, which can further enhance their lipophilicity and stability.
Uniqueness
4-(Difluoromethyl)-2-fluoro-5-methylpyridine is unique due to its specific substitution pattern, which provides a balance between stability and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals .
Eigenschaften
Molekularformel |
C7H6F3N |
|---|---|
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2-fluoro-5-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-3-11-6(8)2-5(4)7(9)10/h2-3,7H,1H3 |
InChI-Schlüssel |
YEPJAHWFDDRRTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)



![Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)-](/img/structure/B12961894.png)


![Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12961922.png)
![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile](/img/structure/B12961927.png)

![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)


